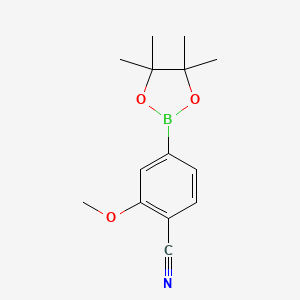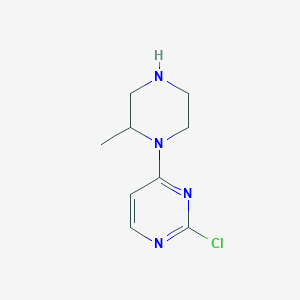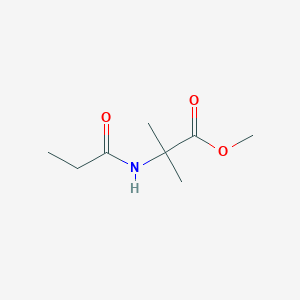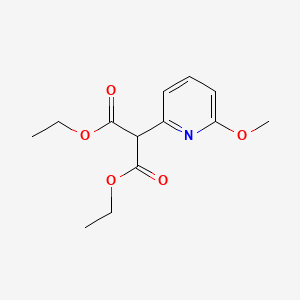![molecular formula C8H13F3N2 B1465359 2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole CAS No. 1479266-08-4](/img/structure/B1465359.png)
2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several methods. One approach is the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine , followed by acid-mediated cyclization to form the pyrrole ring . This preparative procedure is highly tolerant of various functional groups.
Molecular Structure Analysis
The molecular structure of 2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole has been determined in the gas phase using electron-diffraction data supplemented by ab initio calculations. The presence of phenyl groups at specific positions influences its conformation and packing .
Chemical Reactions Analysis
- Hydrogenation : Anionic tris-phosphine ruthenium hydride complexes catalyze the hydrogenation of 2,2,2-trifluoroethyl trifluoroacetate .
- Ring Cleavage : Remodeling of 3-formyl (aza)indoles/benzofurans leads to the synthesis of N-substituted pyrroles containing esters, sulfones, and phosphonates .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Flame-Retardant Additives for Lithium-Ion Batteries
Tris (2, 2, 2-Trifluoroethyl) Phosphate (TFP), a similar compound, has been used as a flame-retardant additive for lithium-ion batteries. It reduces the flammability of the electrolyte, resolving safety issues, especially for large-scale lithium batteries .
Enhancing Battery Technologies
Compounds with the 2,2,2-trifluoroethyl group have found applications in enhancing battery technologies. For instance, 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether was used as a support solvent in solvate ionic liquid (SIL) based on glyme-lithium salt for lithium–sulfur batteries.
3. Understanding Interactions between Electrolyte Additives and Cathodes The use of electrolyte additives is a promising route to address surface destabilization issues of lithium transition metal ™-oxide cathodes. Tris (2,2,2-trifluoroethyl)phosphite (TTFP) is one such additive .
Biological Investigations
Pyrrolo[3,4-c]pyridines, which share a similar pyrrole subunit, have been used to treat diseases of the nervous and immune systems. They also have antidiabetic, antimycobacterial, antiviral, and antitumor activities .
Therapeutically Active Compounds
The pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
Mecanismo De Acción
Target of action
The compound is a pyrrole derivative. Pyrrole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . .
Mode of action
The mode of action of a compound depends on its structure and the target it interacts with. Pyrrole derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding
Biochemical pathways
Pyrrole derivatives can affect various biochemical pathways depending on their targets. For example, some pyrrole derivatives are known to inhibit enzymes involved in the synthesis of cholesterol, thus affecting the cholesterol biosynthesis pathway
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical properties. For example, the trifluoroethyl group in the compound might influence its lipophilicity, which could affect its absorption and distribution . .
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Some pyrrole derivatives are known to have anti-inflammatory, antibacterial, antifungal, and anticancer effects
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, some pyrrole derivatives have been found to be more stable and effective in acidic environments
Propiedades
IUPAC Name |
5-(2,2,2-trifluoroethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2/c9-8(10,11)5-13-3-6-1-12-2-7(6)4-13/h6-7,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGIVVFNSCCVNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole](/img/structure/B1465276.png)
![1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1465277.png)





![1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1465287.png)
![6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide](/img/structure/B1465289.png)


![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1465295.png)

![1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1465298.png)